molecular formula C29H26O2P2 B14149291 1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione CAS No. 89243-76-5

1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione

Cat. No.: B14149291
CAS No.: 89243-76-5
M. Wt: 468.5 g/mol
InChI Key: ZPFIEMPKIXKIKY-UHFFFAOYSA-N
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Description

1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione is an organophosphorus compound that belongs to the class of diphosphine ligands. It is known for its role in coordination chemistry and homogeneous catalysis. The compound is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione can be synthesized through various methods. One common method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane:

2Ph2PLi+Cl(CH2)3ClPh2P(CH2)3PPh2+2LiCl2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2\text{)}_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2\text{)}_3\text{PPh}_2 + 2 \text{LiCl} 2Ph2​PLi+Cl(CH2​)3​Cl→Ph2​P(CH2​)3​PPh2​+2LiCl

Another method involves metal-halogen exchange followed by metathesis:

Br(CH2)3Br+2tBuLiLi(CH2)3Li+2tBuBr\text{Br(CH}_2\text{)}_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2\text{)}_3\text{Li} + 2 \text{tBuBr} Br(CH2​)3​Br+2tBuLi→Li(CH2​)3​Li+2tBuBr

Li(CH2)3Li+2PCl3Cl2P(CH2)3PCl2+2LiCl\text{Li(CH}_2\text{)}_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2\text{)}_3\text{PCl}_2 + 2 \text{LiCl} Li(CH2​)3​Li+2PCl3​→Cl2​P(CH2​)3​PCl2​+2LiCl

Cl2P(CH2)3PCl2+4PhLiPh2P(CH2)3PPh2+4LiCl\text{Cl}_2\text{P(CH}_2\text{)}_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2\text{)}_3\text{PPh}_2 + 4 \text{LiCl} Cl2​P(CH2​)3​PCl2​+4PhLi→Ph2​P(CH2​)3​PPh2​+4LiCl

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions, particularly in the formation of coordination complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nickel(II) chloride, palladium(II) catalysts, and Grignard reagents. Typical conditions involve organic solvents and controlled temperatures to ensure the stability of the compound .

Major Products

Major products formed from reactions involving this compound include various coordination complexes, such as dichloro(1,3-bis(diphenylphosphino)propane)nickel, which is used as a catalyst in the Kumada coupling reaction .

Scientific Research Applications

1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione involves its role as a bidentate ligand, forming coordination complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing the transition state and lowering the activation energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione is unique due to its specific molecular structure, which provides a distinct bite angle and steric environment, influencing its reactivity and selectivity in catalytic processes .

Properties

CAS No.

89243-76-5

Molecular Formula

C29H26O2P2

Molecular Weight

468.5 g/mol

IUPAC Name

1,3-bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione

InChI

InChI=1S/C29H26O2P2/c1-29(2,27(30)32(23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(31)33(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3

InChI Key

ZPFIEMPKIXKIKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)P(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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